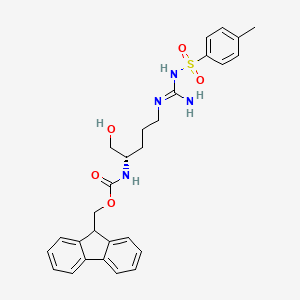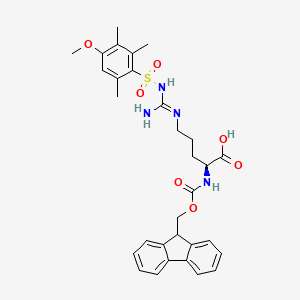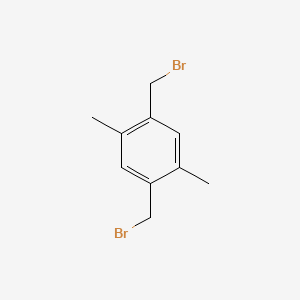
1,4-Bis(bromomethyl)-2,5-dimethylbenzene
Übersicht
Beschreibung
The compound 1,4-Bis(bromomethyl)-2,5-dimethylbenzene is a brominated derivative of dimethylbenzene, which is a molecule of interest in various chemical syntheses and applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and properties of similar brominated and methylated benzene derivatives. These papers can help infer the characteristics and potential reactivity of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves multi-step reactions starting from simpler benzene compounds. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution, followed by oxidation and methylation steps . Similarly, 1,4-Bis(bromomethyl)-2,5-dimethylbenzene could be synthesized through a sequence of nitration, reduction, diazotization, and bromination, as demonstrated in the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene . These methods suggest that the synthesis of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene would likely involve halogenation of a dimethylbenzene precursor.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the structures of various phosphino and phosphoryl benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around the phosphorus atoms . Similarly, the structure of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl was investigated using NMR spectroscopy10. These techniques would likely be applicable in analyzing the molecular structure of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene.
Chemical Reactions Analysis
Brominated benzene derivatives are versatile in chemical reactions, serving as precursors for further functionalization or as monomers in polymer synthesis. For instance, 1,4-bis(halomethyl)benzenes have been used as monomers for the synthesis of polyphenylenevinylene derivatives, with the brominated version yielding higher molecular weights and narrower polydispersities . The presence of bromomethyl groups in 1,4-Bis(bromomethyl)-2,5-dimethylbenzene suggests it could also be a valuable monomer for polymer synthesis or undergo further reactions such as cross-coupling.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by their substituents. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different conformations and packing in the crystal structures, indicating that the physical properties can vary significantly with different crystalline environments . The energetic properties of 1,4-bis-[1-methyltetrazol-5-yl]-1,4-dimethyl-2-tetrazene, a related compound, were characterized by drop hammer and pyrolysis experiments . These studies suggest that the physical properties of 1,4-Bis(bromomethyl)-2,5-dimethylbenzene would need to be determined experimentally, considering factors such as crystallinity, solubility, and stability.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Chemical Synthesis and Derivatives : This compound has been explored in the synthesis of sulfur-functionalized benzoquinone derivatives, as part of a study on the NBS bromination of dimethoxy-dimethylbenzene (Aitken et al., 2016). Also, it has been involved in the preparation of 2,5-dimethyl-1,4-bis(carboxyalkyl)benzenes, leading to the formation of dihydropolyalkylated s-indacenes, useful in ligand chemistry (Dahrouch et al., 2001).
Material Science and Polymers
- Self-Assembled Monolayers and Electrochemistry : Studies have shown the compound's application in creating self-assembled monolayers on gold surfaces. These monolayers are permeable to electrolytes and exhibit redox inhibition, with variations depending on the structure of the attached species (Ng et al., 1999).
- Polymer Synthesis : It's used in the synthesis of poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene], with the bis(bromomethyl) monomer yielding higher molecular weights and narrower polydispersities compared to its bis(chloromethyl) counterpart (Sanford et al., 1999).
Crystallography and Molecular Structures
- Crystallographic Studies : The compound has been involved in various crystallographic studies to understand the molecular structures of different compounds and their physical properties. This includes investigations into molecular dimers, two-dimensional aggregates, and three-dimensional networks in crystals (Ebersbach et al., 2022).
Advanced Material Applications
- Advanced Materials : This compound has been utilized in the creation of new polymers with high solubility in organic solvents, such as poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains, demonstrating potential in materials science (Cianga et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4-bis(bromomethyl)-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSYLRHTIZVVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CBr)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188661 | |
| Record name | 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |
CAS RN |
35168-62-8 | |
| Record name | 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35168-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035168628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(bromomethyl)-2,5-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)
![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)
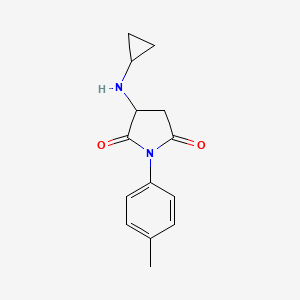
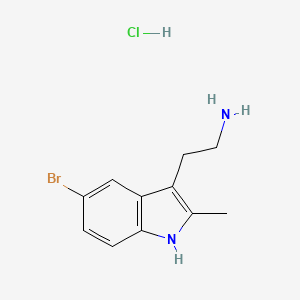
![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)

![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)




